J-104132

Description

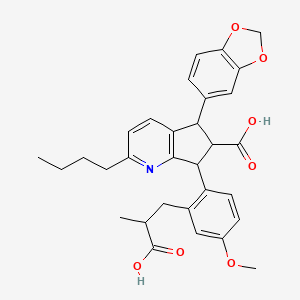

Structure

3D Structure

Properties

Molecular Formula |

C31H33NO7 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36) |

InChI Key |

IUHMIOAKWHUFKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Synonyms |

2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic J 104132 J-104132 L 753037 L-753,037 |

Origin of Product |

United States |

Structural Characterization and Synthetic Strategies of J 104132

Elucidation of J-104132's Core Chemical Architecture

The foundational structure of this compound is built upon a fused heterocyclic system, characterized by specific substituent groups and a defined three-dimensional arrangement.

Key Substituent Groups and Stereochemical Configuration (e.g., 5S,6R,7R)

This compound is adorned with several key substituent groups that play a crucial role in its chemical identity. These include:

A butyl group at the 2-position of the pyridine ring.

A 5-(1,3-benzodioxol-5-yl) group at the 5-position of the cyclopentane ring.

A carboxylic acid group at the 6-position of the cyclopentane ring.

A 7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl) group at the 7-position of the cyclopentane ring.

The precise three-dimensional arrangement of these substituents is critical. This compound has a specific stereochemical configuration designated as (5S,6R,7R) . This notation indicates the absolute stereochemistry at the chiral centers located at positions 5, 6, and 7 of the cyclopenta[b]pyridine ring system, defining the specific spatial orientation of the attached groups.

| Property | Description |

| Systematic Name | 5H-CYCLOPENTA(B)PYRIDINE-6-CARBOXYLIC ACID, 5-(1,3-BENZODIOXOL-5-YL)-2-BUTYL-7-(2-((2S)-2-CARBOXYPROPYL)-4-METHOXYPHENYL)-6,7-DIHYDRO-, (5S,6R,7R)- |

| Molecular Formula | C₃₁H₃₃NO₇ |

| Core Backbone | Cyclopenta[b]pyridine |

| Stereochemistry | (5S,6R,7R) |

Advanced Synthetic Methodologies for this compound

The synthesis of a molecule with the complexity of this compound necessitates the use of advanced and highly selective chemical reactions. While the specific synthetic route for this compound is not detailed in publicly available literature, the construction of its core features would likely involve the following state-of-the-art methodologies.

Asymmetric Synthesis Approaches

To achieve the specific (5S,6R,7R) stereochemistry, asymmetric synthesis is indispensable. This branch of organic synthesis focuses on the selective production of a single stereoisomer. For a molecule like this compound, this would involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of the three contiguous stereocenters on the cyclopentane ring.

Intramolecular Cyclization Techniques

The formation of the cyclopenta[b]pyridine ring system likely involves an intramolecular cyclization reaction. This powerful strategy involves the formation of a cyclic structure from a single molecule containing the necessary reactive functional groups. Such reactions are often highly efficient in constructing complex ring systems.

Novel Chemical Transformations Developed in this compound Synthesis

The synthesis of complex molecules often drives the development of new chemical reactions. For a compound like this compound, the following transformations represent plausible methods for introducing key functionalities:

Molecular Pharmacology and Receptor Interaction Dynamics of J 104132

Endothelin Receptor Antagonism Profile

J-104132 exhibits a comprehensive antagonism profile against endothelin receptors, characterized by its high potency and selectivity for both ETA and ETB subtypes, as well as its competitive and reversible binding characteristics.

Potency and Selectivity at ETA and ETB Receptors

This compound is recognized as a potent and selective inhibitor of both ETA and ETB endothelin receptors. fishersci.ietocris.com In studies utilizing cloned human ETA and ETB receptors, this compound demonstrated high binding affinities, with Ki values of 0.034 nM for ETA receptors and 0.104 nM for ETB receptors. fishersci.ietocris.com This compound's selectivity for ET receptors is further underscored by its lack of effect on contractions induced by other vasoconstrictors, such as norepinephrine (B1679862) or potassium chloride (KCl), in vascular preparations. fishersci.ie

Table 1: Potency of this compound at Endothelin Receptors

| Receptor Type | Ki (nM) (Cloned Human Receptors) |

| Endothelin A (ETA) | 0.034 |

| Endothelin B (ETB) | 0.104 |

Competitive and Reversible Binding Characteristics

The inhibition of ET receptors by this compound has been consistently demonstrated to be both reversible and competitive. This characteristic has been observed across various experimental setups, including ligand-binding assays and isolated tissue preparation protocols. fishersci.iefishersci.co.ukamericanelements.comdsmz.de As a competitive inhibitor, this compound binds reversibly to the active site of the endothelin receptors, thereby competing with endogenous endothelin peptides for binding and preventing their activity.

Cellular and Subcellular Mechanisms of Action

This compound exerts its pharmacological effects through several key cellular and subcellular mechanisms, influencing intracellular signaling, vascular contractility, and oxidative stress pathways.

Modulation of Intracellular Signaling Pathways (e.g., ET-1-induced accumulation of [3H]inositol phosphates)

This compound acts as a potent antagonist of endothelin-1 (B181129) (ET-1)-induced accumulation of [3H]inositol phosphates. This effect has been observed in Chinese hamster ovary (CHO) cells that stably express cloned human ETA receptors, where this compound showed an IC50 of 0.059 nM. fishersci.ietocris.com The accumulation of inositol (B14025) phosphates, such as inositol triphosphate, is a downstream consequence of ET-1 binding to ETA receptors, which activates phospholipase C and subsequently leads to an increase in intracellular calcium. By antagonizing this pathway, this compound effectively modulates the intracellular signaling cascade initiated by ET-1.

Effects on Contraction Mechanisms in Vascular Tissues (e.g., rabbit iliac artery, pulmonary artery)

This compound demonstrates significant inhibitory effects on contraction mechanisms in various vascular tissues. It acts as a potent antagonist of ET-1-induced contractions in the rabbit iliac artery, with a pA2 value of 9.70. fishersci.ie Furthermore, it effectively antagonizes contractions induced by BQ-3020 in the pulmonary artery, showing a pA2 value of 10.14. fishersci.ie The ability of this compound to influence these contraction mechanisms is critical, as vascular smooth muscle contraction and relaxation play a vital role in regulating blood vessel volume and local blood pressure. Endothelin receptor antagonists, including this compound, are known to influence signaling pathways within pulmonary vascular smooth muscle, leading to a decrease in vasoconstriction.

Table 2: Antagonistic Effects of this compound on Vascular Contractions

| Vascular Tissue (Agonist) | pA2 Value |

| Rabbit Iliac Artery (ET-1) | 9.70 |

| Pulmonary Artery (BQ-3020) | 10.14 |

Influence on Oxidative Stress Pathways (e.g., decreased superoxide (B77818) anion, p22phox mRNA expression)

This compound has been shown to influence oxidative stress pathways, particularly in the context of diabetic conditions. Chronic administration of this compound significantly decreased the levels of superoxide anion in diabetic rats. Additionally, this compound completely prevented the increase in p22phox mRNA expression in streptozotocin-induced diabetic rats. P22phox is a crucial subunit of NADH/NADPH oxidase, an enzyme complex recognized as a significant source of reactive oxygen species. Increased p22phox mRNA expression and NADPH oxidase activity have been linked to oxidative stress in various conditions, including hypertension. These findings suggest that this compound's beneficial effects may be partly attributed to its ability to inhibit oxidative stress.

Interactions with RhoA/Rho Kinase Signaling in Vascular Function

The RhoA/Rho kinase signaling pathway plays a crucial role in the calcium sensitization and sustained contraction of vascular smooth muscle cells. ahajournals.orgnih.govmdpi.com Endothelin-1 (ET-1), a potent vasoconstrictive peptide, is known to activate the RhoA/Rho kinase pathway in vascular smooth muscle. ahajournals.org

Research has demonstrated that this compound, as a dual ETA/ETB endothelin receptor antagonist, can influence vascular function by modulating this pathway. In studies involving rats with pulmonary arterial hypertension, this compound administration led to a moderate reduction in right ventricular systolic pressure (RVSP), indicating that ET-1 contributes to the sustained abnormal pulmonary vasoconstriction observed in this condition. ahajournals.org Further investigations using isolated blood-perfused lungs revealed that the ETA receptor antagonist BQ123 partially reversed spontaneous abnormal vasoconstriction. This compound did not produce additional effects beyond those observed with BQ123 in this context, suggesting that the ETA receptor, rather than the ETB receptor, is primarily responsible for ET-1-induced RhoA activation and the subsequent Rho kinase-mediated phosphorylation of myosin phosphatase target protein 1 (MYPT1). ahajournals.org This highlights the specific involvement of ETA receptors in the Rho kinase-mediated vasoconstrictive effects of ET-1 that are antagonized by this compound.

Receptor Binding Assays and Methodological Considerations

Receptor binding assays are fundamental tools in drug discovery, employed to characterize the interaction of a compound with its target receptor. sygnaturediscovery.com These assays provide critical insights into a drug's affinity and selectivity for specific receptors, contributing significantly to drug screening and development programs. sygnaturediscovery.com

In Vitro Receptor Binding Affinity Determination (e.g., using cloned human ETA and ETB receptors)

In vitro receptor binding affinity determination for this compound has been extensively studied, particularly using cloned human ETA and ETB receptors. This compound exhibits high binding affinity for both receptor subtypes. The inhibition of endothelin receptors by this compound has been characterized as reversible and competitive. nih.gov

Specific binding affinity values (Ki) for this compound are presented in the table below, demonstrating its potent antagonistic activity:

| Receptor Subtype | Ki (nM) |

| Cloned human ETA | 0.034 |

| Cloned human ETB | 0.104 |

In addition to its binding affinity, this compound has been shown to be a potent antagonist of ET-1-induced accumulation of [3H]inositol phosphates in Chinese hamster ovary cells that stably express cloned human ETA receptors, with an IC50 value of 0.059 nM. medkoo.comnih.gov

Ex Vivo and In Vivo Receptor Occupancy Methodologies for Target Engagement

Receptor occupancy (RO) assays are crucial for assessing the degree to which a test drug occupies its target receptor within tissues or in a living organism, thereby demonstrating target engagement. sygnaturediscovery.comgiffordbioscience.com These assays typically involve measuring the ability of the test drug to compete with a radiolabeled tracer for binding to the receptor. giffordbioscience.com

Ex Vivo Receptor Occupancy: In this methodology, the test compound is administered to an animal. Subsequently, at the predicted time of peak drug levels, the target tissue is harvested. The tissue is then sectioned, and the extent to which the binding of an incubated radiotracer is inhibited by the drug already bound within the sections is measured. sygnaturediscovery.comgiffordbioscience.com

In Vivo Receptor Occupancy: For this approach, the animal is first dosed with the test compound, followed by the intravenous administration of a radiotracer specifically designed for the targeted receptor. At the point when the test drug's levels are maximal in the brain or other relevant tissues, the animal is euthanized, and the percentage reduction in radiotracer binding to the target receptor, resulting from competition with the administered compound, is quantified. giffordbioscience.compsychogenics.com

This compound, when radiolabeled as [11C]L-753037, has been evaluated as a tracer for in vivo labeling of endothelin receptors in animal models, including mice and dogs. These studies indicated that [11C]L-753037 binds to endothelin receptors in various organs, including the heart. snmjournals.org

It is important to note that comparative studies between in vivo and ex vivo receptor occupancy methods have revealed potential differences in their sensitivities. For instance, in the context of dopamine (B1211576) D2 receptor occupancy, the ex vivo method demonstrated less sensitivity, primarily attributed to the dissociation of the drug from the receptors during the incubation process. rotman-baycrest.on.caresearchgate.net This highlights the necessity of careful methodological consideration when interpreting receptor occupancy data.

Preclinical Pharmacological Investigations of J 104132 S Biological Activities

Synergistic Pharmacological Interactions

Combined Effects with Renin-Angiotensin System Blockers (e.g., AT1-receptor antagonists like MK-954)

Preclinical investigations have extensively explored the antihypertensive efficacy of J-104132, a potent and orally active mixed endothelin-A and -B (ETA/ETB) receptor antagonist, both as a monotherapy and in combination with renin-angiotensin system (RAS) blockers, specifically AT1-receptor antagonists such as MK-954 (Losartan). These studies have provided valuable insights into the synergistic potential of dual blockade targeting both the endothelin and renin-angiotensin systems in various models of hypertension researchgate.netresearchgate.netnih.gov.

Single oral administration of this compound demonstrated significant reductions in blood pressure in conscious spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRSP), and Dahl salt-sensitive hypertensive rats fed a high-salt diet (DS-H). The antihypertensive effects were sustained for approximately 24 hours at doses of 3 and 10 mg/kg. Notably, the magnitude of these effects was more pronounced in DS-H rats compared to SHR and SHRSP, suggesting a greater contribution of the endothelin system to hypertension in salt-sensitive models researchgate.netwikipedia.org.

Further research investigated the impact of combining this compound with MK-954, an AT1-receptor antagonist. MK-954, also known as Losartan, independently attenuated hypertension in SHR and SHRSP at oral doses of 3 and 10 mg/kg, although it exhibited no significant effect in DS-H rats when administered alone researchgate.netwikipedia.org.

The concomitant administration of this compound and MK-954 yielded distinct outcomes depending on the hypertensive model:

In SHR and SHRSP: The combined treatment resulted in additive antihypertensive effects. This indicates that the blockade of both ETA/ETB receptors by this compound and AT1 receptors by MK-954 contributes independently to blood pressure reduction in these models researchgate.netwikipedia.org.

In DS-H rats: MK-954 potentiated the antihypertensive effects of this compound. This potentiation suggests a more complex interaction in salt-sensitive hypertension, where AT1-receptor blockade enhances the efficacy of endothelin receptor antagonism researchgate.netwikipedia.org.

These findings underscore the concept that the antihypertensive efficacy of ETA/ETB receptor blockade can be augmented by concurrent AT1-receptor blockade. The observed interactions highlight the intricate interplay between the endothelin and renin-angiotensin systems in the regulation of blood pressure. From a preclinical perspective, these results suggest that endothelin receptor blockers, either as monotherapy or in combination with AT1 antagonists, could represent a valuable therapeutic strategy for managing hypertension, particularly in patient populations that exhibit an inadequate response to inhibitors of the renin-angiotensin system alone researchgate.netwikipedia.org.

Summary of Antihypertensive Effects of this compound and MK-954 in Hypertensive Rat Models

| Treatment Group | Hypertensive Model | Effect on Blood Pressure (Monotherapy) | Combined Effect with this compound | Reference |

| This compound (ETA/ETB antagonist) | SHR, SHRSP, DS-H | Decreased blood pressure | N/A | researchgate.netwikipedia.org |

| MK-954 (AT1 antagonist) | SHR, SHRSP | Attenuated hypertension | Additive antihypertensive effects (with this compound) | researchgate.netwikipedia.org |

| MK-954 (AT1 antagonist) | DS-H | No effect | Potentiated antihypertensive effects (with this compound) | researchgate.netwikipedia.org |

Physicochemical Stability and Degradation Pathways of J 104132

Degradation Kinetics in Aqueous Solutions

The degradation of J-104132 has been comprehensively studied in aqueous solutions. nih.govuni-goettingen.de The degradation reaction does not proceed to completion; instead, it reaches a stable equilibrium. nih.govuni-goettingen.de At this equilibrium, approximately 2% of the degradate is produced. nih.govuni-goettingen.de

Table 1: Equilibrium Concentration of this compound Degradate in Aqueous Solution

| Component | Equilibrium Concentration (%) |

| This compound | ~98 |

| Degradate | ~2 |

(Note: This table presents static data. In a truly interactive format, users might filter or sort data if more parameters were available.)

Influence of Temperature and pH on Stability

The degradation of this compound in aqueous solution was investigated as a function of both temperature and pH. nih.govuni-goettingen.de The original research presented kinetic data that elucidated how these environmental factors influence the compound's stability. nih.govuni-goettingen.de

Identification of Degradation Products

Through isolation and spectroscopic structural determination, the primary degradate of this compound has been identified. nih.govuni-goettingen.de

Structural Elucidation of Epimeric Metabolites (e.g., C7 beta-epimer)

The degradate was structurally elucidated and confirmed to be the C7 beta-epimer of this compound. nih.govuni-goettingen.de This identification is critical for understanding the specific chemical transformation occurring during degradation.

Proposed Mechanisms of Degradation

A detailed mechanism has been proposed for the epimerization reaction of this compound. nih.govuni-goettingen.de This proposed mechanism is consistent with the observed kinetic data. nih.govuni-goettingen.de

Enamine-Like Intermediate Formation in Epimerization

The proposed mechanism for the epimerization of this compound involves the formation of a novel enamine-like intermediate. nih.govuni-goettingen.deidrblab.net This intermediate plays a crucial role in the pathway leading to the C7 beta-epimer. nih.govuni-goettingen.deidrblab.net

Analytical Methodologies for J 104132 Research

Spectroscopic and Chromatographic Techniques for Compound Analysis

The analysis of J-104132 relies heavily on a combination of spectroscopic and chromatographic techniques, which are fundamental for structural elucidation, purity assessment, and quantitative analysis.

Spectroscopic Techniques: Spectroscopic methods provide invaluable information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H NMR and 13C NMR, is a powerful tool for confirming the chemical structure and stereochemistry of this compound. evitachem.comopenaccessjournals.com It provides detailed information on the connectivity and environment of atoms within the molecule. openaccessjournals.com

Mass Spectrometry (MS): MS, particularly high-resolution mass spectrometry (HRMS), is employed to determine the accurate molecular weight of this compound and its elemental composition. evitachem.commassbank.eu Fragmentation patterns obtained from MS/MS experiments can further confirm the proposed chemical structure. scholars.directuvic.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores within the this compound molecule and to quantify the compound based on its characteristic absorbance at specific wavelengths. openaccessjournals.comsu.se

Chromatographic Techniques: Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures or reaction products.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity determination, quantitative analysis, and preparative purification of this compound. slideshare.netlongdom.orgugr.esnih.govelsevier.com Various modes, such as reversed-phase HPLC (RP-HPLC), are typically employed, utilizing different stationary phases and mobile phase gradients to achieve optimal separation. nih.gov The method's precision, sensitivity, and speed make it indispensable in pharmaceutical and chemical analysis. slideshare.net

Illustrative Data for Spectroscopic and Chromatographic Analysis of this compound

The following table illustrates the types of data that would be generated from the spectroscopic and chromatographic analysis of this compound.

| Technique | Parameter | Illustrative Data Type | Purpose |

| NMR Spectroscopy | Chemical Shifts (δ, ppm) | Proton (1H) and Carbon (13C) chemical shifts, coupling constants (J, Hz) | Structural confirmation, identification of functional groups and connectivity. |

| Integration | Relative number of protons in different environments | Quantitative analysis of proton types. | |

| Mass Spectrometry | Molecular Ion (m/z) | [M+H]+, [M+Na]+, [M-H]- | Accurate molecular weight determination, elemental composition. |

| Fragmentation Pattern | Characteristic fragment ions | Structural elucidation, confirmation of substructures. | |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorbance (λmax, nm) | 200-400 nm (typical for organic compounds with chromophores) | Identification of chromophores, quantitative analysis. |

| Molar Extinction Coefficient (ε) | L mol-1 cm-1 | Quantification of the compound in solution. | |

| HPLC | Retention Time (tR, min) | Specific retention time under defined chromatographic conditions | Compound identification, purity assessment. |

| Peak Area/Height | Relative or absolute peak area/height | Quantification of this compound and impurities. | |

| Resolution (Rs) | Separation efficiency between this compound and adjacent peaks | Assessment of method's ability to separate components. |

Methodologies for Degradation Product Identification and Quantification

Understanding the stability of this compound and identifying its degradation products is critical for drug development and quality control. Forced degradation studies are typically performed under various stress conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic) to generate and characterize potential degradants. nih.gov

Hyphenated Techniques for Degradation Product Analysis:

HPLC-Mass Spectrometry (HPLC-MS/MS): This powerful hyphenated technique is the gold standard for the identification and quantification of degradation products. scholars.directnih.gov HPLC separates the parent compound from its degradants, and the eluting compounds are then introduced into a mass spectrometer. scholars.direct

Electrospray Ionization (ESI-MS/MS): ESI is a common ionization technique for polar and thermally labile molecules like this compound. MS/MS provides fragmentation data, allowing for the elucidation of the chemical structures of the degradation products by analyzing their molecular ions and characteristic fragment ions. scholars.direct This approach enables the proposal of degradation pathways. scholars.direct

Ion Chromatography (IC): While HPLC-MS/MS is primary for organic degradants, IC can be used to identify and quantify small ionic degradation products or inorganic impurities that might arise from the degradation process. thermofisher.com

Illustrative Data for Degradation Product Analysis of this compound

The following table presents the typical data obtained from the analysis of degradation products, which would be crucial for understanding this compound's stability profile.

| Degradant ID | Retention Time (min) | Molecular Ion (m/z) | Proposed Molecular Formula | Proposed Degradation Pathway |

| This compound-DP1 | X.XX | YYY.Y | CxxHyNzOw | Hydrolysis of [specific bond] |

| This compound-DP2 | X.XX | ZZZ.Z | CxxHyNzOw | Oxidation at [specific site] |

| This compound-DP3 | X.XX | AAA.A | CxxHyNzOw | Dealkylation of [specific group] |

Advanced Analytical Techniques for Molecular Interaction Studies (e.g., related to receptor binding)

This compound has been identified as an endothelin receptor antagonist, highlighting the importance of techniques to study its molecular interactions, particularly with receptors. ncats.ioresearchgate.net

Receptor Binding Assays: These assays are fundamental for characterizing the binding affinity, selectivity, and kinetics of this compound to its target receptors.

Radioligand Binding Assays: These are conventional and robust methods for measuring ligand-receptor binding parameters. nih.govnih.gov They involve using a radiolabeled version of the ligand (e.g., [(11)C]L-753,037, a synonym for this compound) to quantify binding to the receptor. ncats.ionih.gov

Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd), which reflects the affinity of this compound for the receptor, and the maximum number of binding sites (Bmax), indicating receptor density. nih.govsygnaturediscovery.comvanderbilt.edu

Competition Binding Assays: Used to determine the inhibitory constant (Ki) of unlabeled this compound by competing with a known radioligand for binding to the receptor. nih.govsygnaturediscovery.comvanderbilt.edu

Kinetic Binding Assays: Measure the rates of association (kon) and dissociation (koff) of this compound with the receptor, providing insights into the binding kinetics. sygnaturediscovery.comvanderbilt.edu

Mass Spectrometry (MS)-based Ligand Binding Assays: An emerging alternative to radioligand assays, MS binding assays use an unlabeled marker ligand, with the amount bound to the target receptor detected by mass spectrometry. nih.gov This approach avoids the disadvantages associated with radiolabeled compounds. nih.gov

Other Spectroscopic Methods for Molecular Interaction Studies: While radioligand and MS-based assays are primary for receptor binding, other spectroscopic techniques can provide complementary information on molecular interactions.

Fluorescence Spectroscopy: Changes in fluorescence intensity or polarization can indicate binding events if this compound or the receptor possesses fluorescent properties or can be labeled with a fluorescent tag. vanderbilt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques can detect binding by monitoring changes in the NMR signals of this compound upon interaction with a receptor. vanderbilt.edu

Circular Dichroism (CD) Spectroscopy: CD can be used to study conformational changes in the receptor upon this compound binding, particularly if the receptor is a protein with secondary structure. vanderbilt.edu

Illustrative Data for Molecular Interaction Studies of this compound

The following table provides examples of data typically derived from molecular interaction studies, particularly receptor binding assays for this compound.

| Assay Type | Parameter | Illustrative Value/Range | Interpretation |

| Saturation Binding | Kd (nM) | 0.5 - 50 | Affinity of this compound for the receptor (lower Kd indicates higher affinity). |

| Bmax (fmol/mg protein) | 100 - 500 | Density of receptor binding sites. | |

| Competition Binding | Ki (nM) | 1 - 100 | Inhibitory constant, reflecting the functional affinity in competition. |

| IC50 (nM) | 2 - 200 | Concentration of this compound required to inhibit 50% of specific binding. | |

| Kinetic Binding | kon (M-1s-1) | 10^5 - 10^7 | Association rate constant. |

| koff (s-1) | 10^-3 - 10^-1 | Dissociation rate constant. |

Q & A

Q. How should researchers design experiments to study the physicochemical properties of J-104132?

A robust experimental design should:

- Define variables : Identify dependent (e.g., solubility, stability) and independent variables (e.g., temperature, solvent polarity) .

- Include controls : Use standardized reference compounds to isolate this compound-specific behaviors .

- Ensure reproducibility : Document methods in detail (e.g., instrument calibration, batch-to-batch variability) and validate results via triplicate trials .

- Example parameters: Solubility assays (aqueous vs. organic solvents), thermal stability via DSC/TGA, and spectroscopic characterization (NMR, FTIR) .

Q. What are the critical steps for validating the purity of this compound in synthetic workflows?

Methodological validation requires:

- Chromatographic analysis : HPLC/GC-MS with retention time comparison against certified standards .

- Spectroscopic confirmation : Cross-verify NMR/IR spectra with computational simulations or literature data .

- Quantitative thresholds : Establish purity criteria (e.g., ≥95% by area normalization) and document impurity profiles .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Systematic approaches include:

- Replicating protocols : Verify cell lines, assay conditions (e.g., incubation time, concentration ranges), and statistical methods used in conflicting studies .

- Meta-analysis : Compare datasets across publications to identify outlier results or methodological biases .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and scalability for academic research?

Advanced methodologies involve:

- Reaction parameter optimization : Screen catalysts (e.g., Pd/C vs. enzyme-mediated systems), solvent systems, and temperature gradients .

- In-situ monitoring : Use techniques like Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Green chemistry principles : Evaluate solvent toxicity, energy efficiency, and waste reduction .

Q. How should researchers analyze contradictory mechanistic hypotheses for this compound’s molecular interactions?

A dialectical framework is recommended:

- Identify principal contradictions : Determine which hypothesis (e.g., receptor binding vs. epigenetic modulation) dominates observed effects using knockout models or competitive assays .

- Hierarchize evidence : Prioritize data from orthogonal methods (e.g., cryo-EM for structural insights, SPR for binding kinetics) over indirect observations .

- Iterative refinement : Update hypotheses based on emerging data, avoiding confirmation bias .

Q. What computational and experimental approaches integrate best to elucidate this compound’s pharmacokinetic profile?

Hybrid workflows include:

- In-silico modeling : Predict ADMET properties via QSAR or molecular dynamics simulations .

- In-vitro validation : Use Caco-2 assays for permeability, microsomal stability tests for metabolic liability, and plasma protein binding assays .

- Data reconciliation : Statistically align computational predictions with experimental results (e.g., Bland-Altman plots) to refine models .

Q. How can researchers contextualize this compound’s efficacy within broader therapeutic landscapes?

- Comparative analysis : Benchmark this compound against existing compounds in the same class (e.g., IC50 values, selectivity indices) .

- Mechanistic novelty : Use pathway enrichment analysis to identify unique targets or downstream effects .

- Clinical relevance : Discuss preclinical findings in light of unmet medical needs and translational feasibility .

Methodological Frameworks

What criteria define a rigorous research question for studying this compound’s structural analogs?

Apply the FINER framework:

- Feasible : Ensure access to analogs and analytical resources.

- Novel : Focus on understudied functional groups or stereochemistry.

- Ethical : Adhere to safety protocols for handling reactive intermediates.

- Relevant : Align with broader goals (e.g., drug discovery, material science) .

Q. How should researchers structure a manuscript to highlight this compound’s significance?

- Abstract : State the unresolved problem, methodology, key findings (e.g., "this compound exhibits 3-fold higher solubility than analogs"), and implications .

- Introduction : Contextualize gaps in prior studies (e.g., "Previous work overlooked pH-dependent degradation") and cite foundational literature .

- Discussion : Address limitations (e.g., "In-vivo validation pending") and propose future directions (e.g., "Co-crystallization studies to resolve binding ambiguities") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.